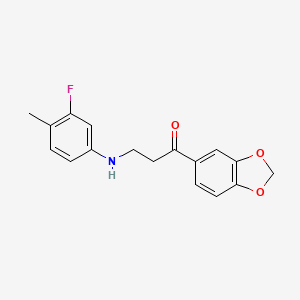
1-(1,3-Benzodioxol-5-yl)-3-(3-fluoro-4-methylanilino)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 1-(1,3-Benzodioxol-5-yl)-3-(3-fluoro-4-methylanilino)-1-propanone, has the linear formula C17H16FNO3 . It has a molecular weight of 301.32 and is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.312 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 499.2±45.0 °C at 760 mmHg . The melting point is not available . The flash point is 255.7±28.7 °C .Aplicaciones Científicas De Investigación
Radiopharmaceutical Development
Radiopharmaceuticals are crucial in nuclear medicine for diagnostics and therapy. A study on a radiotracer targeting the sphingosine-1-phosphate receptor (S1PR1), important in multiple sclerosis, showcases the development and safety evaluation of novel compounds for clinical use (Brier et al., 2022). This research illustrates how novel compounds can be synthesized and evaluated for their potential in imaging and therapeutic applications.
Organic Synthesis and Material Science
In the realm of organic synthesis, the creation of new molecules for various applications, including materials science, is a significant area of research. For instance, the stereoselective synthesis of intermediates for pharmaceuticals demonstrates the importance of precise chemical manipulation in developing effective drugs (Lall et al., 2012). Similarly, research on corrosion inhibitors for carbon steel introduces applications in material protection and longevity, showcasing the versatility of organic compounds in addressing practical challenges (Hachama et al., 2016).
Analytical Chemistry and Bioassays
Analytical methods to detect and characterize compounds play a crucial role in various fields, including forensic science and drug development. For example, a study on the determination of benzyl methyl ketone, a precursor in amphetamine manufacture, highlights the need for and development of new detection methods (Giovanni et al., 2012). This research underscores the importance of analytical chemistry in monitoring and controlling the use of chemical substances.
Green Chemistry and Sustainability
The development of green synthetic methods is crucial for reducing the environmental impact of chemical manufacturing. Research on efficient green synthesis methods, such as the study on N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, indicates the potential for sustainable approaches in chemical synthesis (Zaheer et al., 2015). These studies highlight the ongoing efforts to create more environmentally friendly and sustainable chemical processes.
Safety and Hazards
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3-fluoro-4-methylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-11-2-4-13(9-14(11)18)19-7-6-15(20)12-3-5-16-17(8-12)22-10-21-16/h2-5,8-9,19H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKARXIIWIPSGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC3=C(C=C2)OCO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(3-fluoro-4-methylanilino)-1-propanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2675905.png)
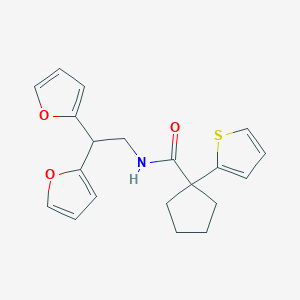
![[3-(4-Bromophenyl)-4-oxochromen-7-yl] methanesulfonate](/img/structure/B2675907.png)
![Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2675909.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride](/img/structure/B2675914.png)

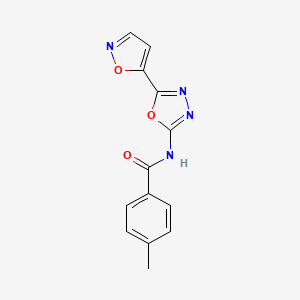
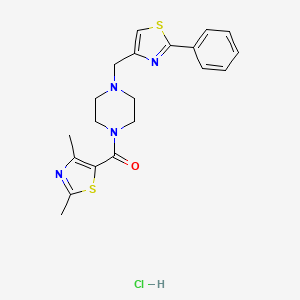
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-fluorobenzamide hydrochloride](/img/structure/B2675922.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide](/img/structure/B2675923.png)
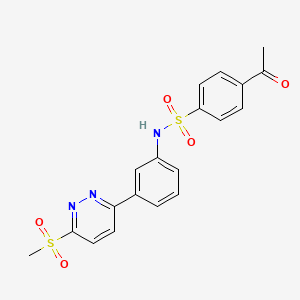
![4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine](/img/structure/B2675925.png)
![N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride](/img/no-structure.png)